molecular formula C13H12ClN3O2 B2755941 N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide CAS No. 1251642-77-9

N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide

Cat. No.: B2755941
CAS No.: 1251642-77-9
M. Wt: 277.71
InChI Key: HYSXAGHMAMKCOW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a methoxy group at the 6-position and a carboxamide group at the 3-position, along with a 3-chloro-4-methylphenyl moiety. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide typically involves the following steps:

  • Formation of the Pyridazine Ring: : The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or their equivalents. For instance, 3,6-dichloropyridazine can be synthesized by reacting hydrazine hydrate with 1,4-dichloro-2,3-diketone under reflux conditions.

  • Introduction of the Methoxy Group: : The methoxy group can be introduced via nucleophilic substitution reactions. For example, 3,6-dichloropyridazine can be reacted with sodium methoxide in methanol to yield 6-methoxypyridazine.

  • Formation of the Carboxamide Group: : The carboxamide group can be introduced by reacting the 6-methoxypyridazine with an appropriate amine. In this case, 3-chloro-4-methylaniline can be used to form the desired carboxamide through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and microbial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit microbial enzymes, leading to the disruption of essential metabolic pathways in bacteria or fungi.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Another compound with a similar phenyl ring substitution but different functional groups.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A thiazole derivative with similar chloro and methyl substitutions.

Uniqueness

N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide is unique due to its specific combination of a pyridazine ring with a methoxy group and a carboxamide group, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide is a synthetic compound that has garnered interest due to its diverse biological activities, particularly in antimicrobial, antifungal, and anti-inflammatory applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyridazine derivatives. Its structure includes:

  • A pyridazine ring substituted with a methoxy group at the 6-position.
  • A carboxamide group at the 3-position.
  • A 3-chloro-4-methylphenyl moiety .

This unique configuration contributes to its biological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It can inhibit microbial enzymes crucial for bacterial and fungal metabolism, disrupting essential metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that lead to anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial and fungal strains. For example:

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be developed into an effective antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. Studies have shown that it can reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study investigated the compound's activity against resistant strains of bacteria. The findings indicated that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 µg/mL, suggesting potential for treating resistant infections .
  • Inflammation Model : In a murine model of inflammation, administration of this compound significantly reduced swelling and pain compared to control groups. The reduction in inflammatory markers was statistically significant (p < 0.05) .
  • Cytotoxicity Assessment : The cytotoxic effects were assessed using MTT assays on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited selective cytotoxicity with IC50 values ranging from 20 µM to 50 µM, indicating potential for further development as an anticancer agent .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-8-3-4-9(7-10(8)14)15-13(18)11-5-6-12(19-2)17-16-11/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSXAGHMAMKCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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